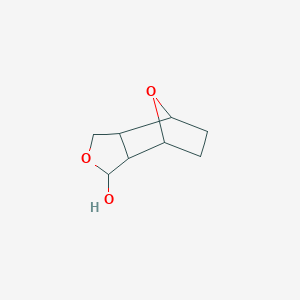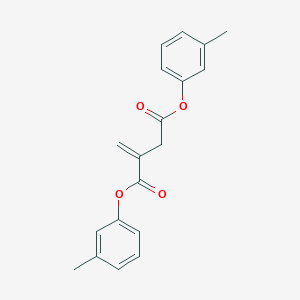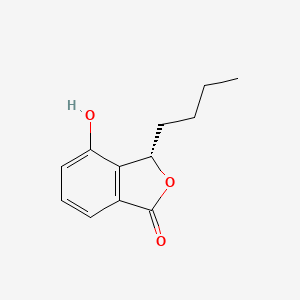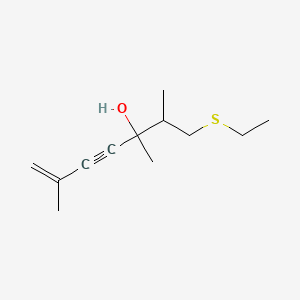
2,5,6-Trimethyl-7-ethylthiohept-1-en-3-yn-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,6-Trimethyl-7-ethylthiohept-1-en-3-yn-5-ol is an organic compound characterized by its unique structure, which includes multiple functional groups such as an alkyne, an alkene, and a thiol group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trimethyl-7-ethylthiohept-1-en-3-yn-5-ol typically involves multi-step organic reactions. One common method starts with the preparation of the alkyne precursor, followed by the introduction of the thiol group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5,6-Trimethyl-7-ethylthiohept-1-en-3-yn-5-ol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The alkyne and alkene groups can be reduced to alkanes.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides and strong bases like sodium hydride.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various alkylated derivatives.
Scientific Research Applications
2,5,6-Trimethyl-7-ethylthiohept-1-en-3-yn-5-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5,6-Trimethyl-7-ethylthiohept-1-en-3-yn-5-ol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The alkyne and alkene groups can participate in addition reactions, altering the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,5,6-Trimethylhept-1-en-3-yn-5-ol: Lacks the thiol group, resulting in different reactivity.
2,5,6-Trimethyl-7-ethylhept-1-en-3-yn-5-ol: Similar structure but without the thiol group.
Uniqueness
2,5,6-Trimethyl-7-ethylthiohept-1-en-3-yn-5-ol is unique due to the presence of the thiol group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where thiol reactivity is desired.
Properties
CAS No. |
77922-37-3 |
|---|---|
Molecular Formula |
C12H20OS |
Molecular Weight |
212.35 g/mol |
IUPAC Name |
1-ethylsulfanyl-2,3,6-trimethylhept-6-en-4-yn-3-ol |
InChI |
InChI=1S/C12H20OS/c1-6-14-9-11(4)12(5,13)8-7-10(2)3/h11,13H,2,6,9H2,1,3-5H3 |
InChI Key |
WOYHVBXSYNCYJD-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(C)C(C)(C#CC(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



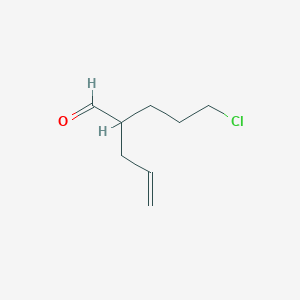
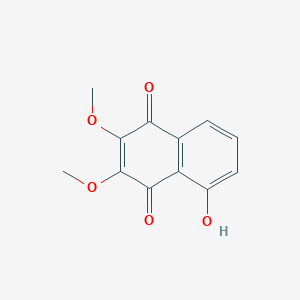
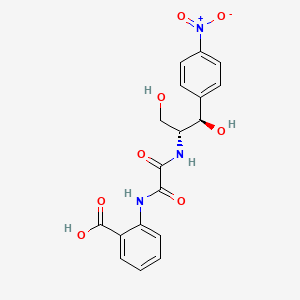
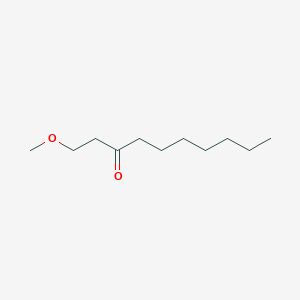
![2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate](/img/structure/B14442626.png)
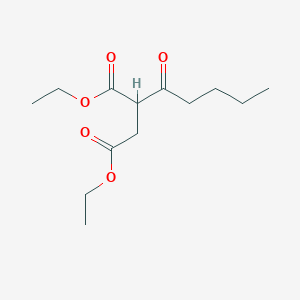
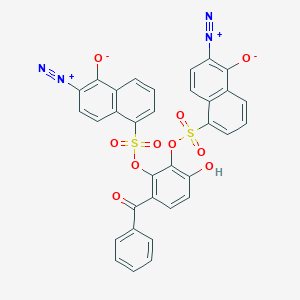
![3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14442649.png)
![1,1'-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14442656.png)
